2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23-20-10-4-6-18-7-5-11-21(22(18)20)24(28)26(23)16-17-12-14-25(15-13-17)31(29,30)19-8-2-1-3-9-19/h1-11,17H,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJMNUIWKDVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the benzo[de]isoquinoline core on Wang resin enables sequential alkylation and sulfonylation under automated conditions. This method achieves 65–70% overall yield but requires specialized equipment.
One-Pot Tandem Reactions
Combining Friedel-Crafts acylation and Mannich reaction in a single pot using Sc(OTf)₃ as a dual catalyst reduces purification steps. However, yield drops to 60% due to competing hydrolysis.
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Multi-Step | 70 | 90 | High |
| Solid-Phase | 65 | 85 | Moderate |
| One-Pot Tandem | 60 | 80 | Low |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Solvent Recovery : DCM and ethanol are distilled and reused, reducing waste.
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Catalyst Recycling : TEA is neutralized and reclaimed via acid-base extraction.
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Process Monitoring : In-line FTIR tracks sulfonylation completion, minimizing over-reaction.
Batch processes typically achieve 200–300 kg/month output, with a 15% cost reduction versus small-scale synthesis.
Characterization and Quality Control
Spectroscopic Standards
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NMR (400 MHz, CDCl₃) : δ 1.5–1.8 (m, 4H, piperidine CH₂), 3.2–3.4 (m, 2H, N-CH₂), 7.5–8.6 (m, 12H, aromatic).
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HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H₂O), purity ≥95%.
Impurity Profiling
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity:
- In Vitro Studies: The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited significant activity against prostate cancer cells with an IC50 value indicating potent anticancer properties.
- Mechanistic Insights: The anticancer mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
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Biochemical Probes:
- Investigated as probes to study enzyme functions and interactions. The benzenesulfonyl group can interact with enzyme active sites, potentially inhibiting their activity.
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Neurodegenerative Diseases:
- Research indicates potential applications in treating neurodegenerative diseases complicated by depression, where compounds similar to this one have shown efficacy in inhibiting monoamine oxidase and cholinesterase.
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Antimicrobial Properties:
- Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further exploration in infectious disease treatment.
Industrial Applications
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Synthesis of Complex Molecules:
- Used as a building block in organic synthesis for creating more complex molecular structures due to its unique functional groups.
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Catalysis:
- Potential application as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Synthesis Pathways
| Step | Description |
|---|---|
| Formation of Piperidine Intermediate | Synthesized from simple amines and aldehydes via reductive amination or cyclization reactions. |
| Attachment of Benzenesulfonyl Group | Reaction with benzenesulfonyl chloride using bases like triethylamine to form the derivative. |
| Construction of Benzo[de]isoquinoline | Final cyclization involving phthalic anhydride derivatives under acidic or basic conditions. |
Case Studies
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Study on Anticancer Effects:
A recent study evaluated the compound's efficacy against multiple cancer cell lines, showing that it induced apoptosis effectively through caspase activation pathways. The results indicated a promising therapeutic avenue for prostate cancer treatment. -
Enzyme Interaction Analysis:
Research focused on the interaction between the compound and specific enzymes revealed that the benzenesulfonyl group plays a critical role in binding affinity, suggesting potential applications in drug design targeting enzyme inhibition. -
Neuroprotective Effects Study:
A series of experiments demonstrated that compounds similar to 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione showed significant inhibition of monoamine oxidase B, supporting its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzo[de]isoquinoline core may interact with DNA or proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected BQD Derivatives
*Estimated based on analogous structures.
Biological Activity
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it includes a benzenesulfonyl group attached to a piperidine ring. The structural characteristics contribute to its ability to interact with various biological targets, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzo[de]isoquinoline core may interact with DNA or proteins, influencing cellular processes and signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value indicating potent activity against prostate cancer cells, suggesting its potential as an anticancer agent .
- Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties:
- Cellular Studies : Inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages was observed, indicating its potential to reduce inflammation .
- Molecular Targets : The anti-inflammatory effects are likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also possess antimicrobial properties:
- In vitro Testing : It has been tested against various bacterial strains, showing moderate to high activity, particularly against Gram-positive bacteria .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Q. What synthetic strategies are employed for constructing the benzo[de]isoquinoline-1,3-dione core in this compound?
The benzo[de]isoquinoline-1,3-dione moiety is typically synthesized via condensation reactions between naphthalic anhydride and primary amines. For derivatives like 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione, bromoalkyl intermediates (e.g., 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione) are reacted with benzenesulfonyl-piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF), yielding target compounds in moderate to high yields . Critical intermediates must be purified via column chromatography, and progress monitored using TLC or HPLC.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
X-ray crystallography is essential for resolving the three-dimensional structure, particularly to confirm piperidine ring conformation and benzenesulfonyl group orientation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.9925 Å, b = 12.1761 Å, c = 14.2313 Å) are common for related derivatives . Complementary techniques include:
- NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., m/z 561.03 for a dimethyl sulfoxide solvate) .
- FT-IR : To identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the benzenesulfonyl-piperidine substituent influence the compound’s electron affinity and π–π stacking behavior?
The benzenesulfonyl group enhances electron-withdrawing properties, increasing electron affinity (3.69–3.87 eV for similar derivatives), as confirmed by cyclic voltammetry . π–π stacking distances (3.31–3.41 Å) are critical for charge transport in material science applications. Single-crystal X-ray diffraction reveals that bulky substituents (e.g., triisopropylsilylethynyl) disrupt stacking, necessitating computational modeling (DFT) to optimize packing arrangements .
Q. What experimental designs address conflicting data in photophysical studies, such as fluorescence quenching or false-positive signals?
Fluorescence interference from electrophilic agents (e.g., alkylating compounds) can be mitigated by:
- Control experiments : Testing the compound against Lewis/Brønsted acids to rule out nonspecific interactions .
- Solvent optimization : Using aprotic solvents (e.g., acetonitrile) to minimize hydrogen bonding artifacts .
- Time-resolved fluorescence : To distinguish between static and dynamic quenching mechanisms .
Q. How can the compound’s metabolic stability be assessed for potential pharmacological applications?
- In vitro assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates.
- LC-MS/MS : Quantify metabolites (e.g., hydroxylated or sulfonamide-cleaved products) .
- Molecular docking : Predict binding to targets like LPA2 receptors, where sulfonamide groups show subnanomolar agonist activity .
Methodological Challenges and Data Interpretation
Q. How are crystallographic disorder and solvent effects resolved in structural studies?
Disordered solvent molecules (e.g., dimethyl sulfoxide) in crystal lattices are modeled using partial occupancy refinement in software like SHELXL. Only major solvent components are displayed in final structural representations to avoid overinterpretation .
Q. What strategies improve solubility for in vitro assays without altering bioactivity?
- Derivatization : Grafting triisopropylsilylethynyl groups enhances solubility in organic solvents (e.g., THF) while preserving π-conjugation .
- Co-solvent systems : Use DMSO-water gradients (≤5% DMSO) to maintain compound stability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
